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Compound of Interest

Compound Name: 3-Bromo-6-nitrodurene

Cat. No.: B1266927

3-Bromo-6-nitrodurene, a substituted aromatic compound, represents a class of molecules
with potential applications in medicinal chemistry and materials science. The introduction of a
bromine atom and a nitro group to the durene (1,2,4,5-tetramethylbenzene) scaffold can
significantly influence its physicochemical properties, including its reactivity, lipophilicity, and
intermolecular interactions. A definitive understanding of its three-dimensional atomic
arrangement through crystal structure analysis is paramount for several reasons:

o Structure-Activity Relationship (SAR) Studies: In drug discovery, the precise molecular
geometry and intermolecular interactions are critical for understanding how a molecule
interacts with its biological target.

o Polymorphism and Solid-State Properties: The crystal packing arrangement dictates
properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients
(APIs).

o Crystal Engineering: Knowledge of the supramolecular synthons driven by halogen and nitro
functionalities allows for the rational design of new materials with desired properties.

This guide will delineate a systematic approach to the crystal structure determination of 3-
Bromo-6-nitrodurene, from synthesis and crystallization to the final analysis of its structural
features.
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Synthesis and Crystallization: The Foundation of
Analysis

A plausible synthetic route to 3-Bromo-6-nitrodurene involves the nitration of 3-bromodurene.
The starting 3-bromodurene can be prepared via electrophilic bromination of durene.

Synthesis Protocol

e Bromination of Durene: Durene is treated with a brominating agent such as N-
bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical
initiator like benzoyl peroxide.

 Nitration of 3-Bromodurene: The resulting 3-bromodurene is then carefully nitrated using a
mixture of concentrated nitric acid and sulfuric acid at low temperatures to regioselectively
introduce the nitro group at the 6-position.[1] The reaction is typically quenched with ice
water, and the crude product is purified by recrystallization or column chromatography.

Achieving X-ray Quality Crystals
The cornerstone of single-crystal X-ray diffraction is the availability of a high-quality single

crystal. For small organic molecules like 3-Bromo-6-nitrodurene, several crystallization
techniques can be employed:

o Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol,
acetone, or a mixture) is allowed to evaporate slowly at room temperature.

» Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a
sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor
into the solution reduces the solubility of the compound, promoting crystal growth.

o Cooling Crystallization: A saturated solution of the compound at an elevated temperature is
slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A good crystallization solvent
is one in which the compound is moderately soluble.
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Single-Crystal X-ray Diffraction: Unveliling the
Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of a molecule at atomic resolution.[2][3][4][5]

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction
analysis.
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Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction
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Caption: A flowchart illustrating the key stages of crystal structure analysis.
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Detailed Methodologies

Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a
goniometer head.[2] Data is collected using a modern CCD or CMOS area detector-based
diffractometer, commonly equipped with a Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.5418 A) X-
ray source.[2] To minimize thermal vibrations and obtain higher resolution data, data collection
is usually performed at low temperatures (e.g., 100 K) using a cryostream.[2]

Data Processing: The raw diffraction images are processed to integrate the intensities of the
reflections. This is followed by data reduction, which includes corrections for Lorentz and
polarization effects, and an empirical absorption correction based on multi-scan
measurements. The space group is determined from the systematic absences in the diffraction
data.

Structure Solution and Refinement: The crystal structure is typically solved using direct
methods or Patterson synthesis, which provide initial phases for the structure factors. The
resulting electron density map reveals the positions of the heavier atoms (like Br). Subsequent
difference Fourier maps reveal the positions of the lighter atoms (C, N, O). The structural model
is then refined by full-matrix least-squares on F2, which minimizes the difference between the
observed and calculated structure factors. Anisotropic displacement parameters are refined for
all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and
refined using a riding model.

Analysis of the Crystal Structure of 3-Bromo-6-
nitrodurene

The refined crystal structure provides a wealth of information about the molecule's geometry
and its interactions in the solid state.

Hypothetical Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained for 3-
Bromo-6-nitrodurene.
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Parameter Hypothetical Value
Chemical formula C10H12BrNO2
Formula weight 258.11 g/mol

Crystal system Monoclinic

Space group P2i/c

a, b, c(A) a=8.5,b=120c=10.5
a, B,y (°) a =90, 3=105,y=90
Volume (A3) 1035

z 4

Density (calculated) 1.65 g/cm3

Absorption coefficient (u) 3.5 mm~?

F(000) 528

R_int 0.04

Final R indices [I>20(])]

R1=10.05, wR2=0.12

Goodness-of-fit on F2

1.05

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles. The durene ring

is expected to be nearly planar, though some distortion may be induced by the bulky

substituents. The nitro group may be twisted out of the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing

The presence of a bromine atom and a nitro group suggests the likelihood of specific and

directional intermolecular interactions that govern the crystal packing.

o Halogen Bonding: The electrophilic region on the bromine atom (o-hole) can interact with the

nucleophilic oxygen atoms of the nitro group of an adjacent molecule (C-Br---O=N). This type
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of interaction is a powerful tool in crystal engineering.[6][7][8]

 TI-TT Stacking: The aromatic rings of adjacent molecules may engage in Tt-1t stacking
interactions, contributing to the overall stability of the crystal lattice.[9]

e C-H---O Hydrogen Bonds: The methyl hydrogens or the aromatic hydrogen can form weak
hydrogen bonds with the oxygen atoms of the nitro group.[9][10]

The interplay of these interactions will determine the overall supramolecular architecture.

Figure 2: Schematic of Potential Intermolecular Interactions
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Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.
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Conclusion

The crystal structure analysis of 3-Bromo-6-nitrodurene provides indispensable information
for understanding its fundamental chemical and physical properties. The detailed structural
data, including molecular geometry and intermolecular interactions, are crucial for rational drug
design, the development of new materials, and understanding polymorphism. The
methodologies outlined in this guide represent a robust and reliable approach to obtaining high-
quality structural data for small organic molecules, thereby enabling their full potential to be
realized in various scientific and industrial applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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